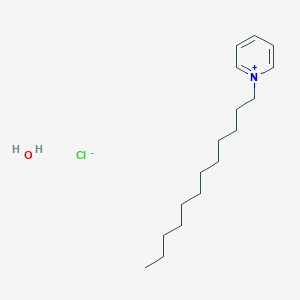

1-Dodecylpyridin-1-ium chloride hydrate

Übersicht

Beschreibung

1-Dodecylpyridin-1-ium chloride hydrate is a surfactant compound that has been studied for its micellar properties and interactions with various substances. It is known for its ability to form micelles in aqueous solutions, which are aggregates of surfactant molecules that can encapsulate hydrophobic molecules. This property is useful in a variety of applications, including the selective quenching of fluorescence in polycyclic aromatic hydrocarbons (PAHs) , the study of ion activities in micellar solutions , and the complexation with other molecules such as β-cyclodextrin .

Synthesis Analysis

The synthesis of 1-Dodecylpyridin-1-ium chloride hydrate is not directly discussed in the provided papers. However, one study mentions the reaction of a related compound, (py-C12H25)Br, with K2[B10H10] in an aqueous solution to obtain a salt-like substance, which suggests that 1-Dodecylpyridin-1-ium chloride could be synthesized through quaternization reactions involving pyridine derivatives and appropriate chlorides .

Molecular Structure Analysis

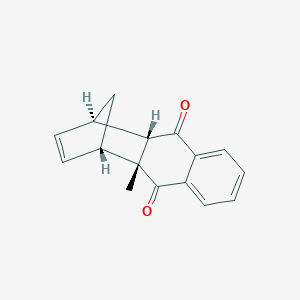

The molecular and crystal structure of 1-Dodecylpyridin-1-ium chloride monohydrate has been determined, revealing that the hydrocarbon chains are arranged in a parallel fashion and interlink in a bimolecular layer. The conformation of the hydrocarbon chain is almost completely trans-planar, and the angle between the planes of the hydrocarbon chain and the pyridine ring is 79.16° .

Chemical Reactions Analysis

1-Dodecylpyridin-1-ium chloride is involved in complex formation reactions with multicharged anionic planar substances, such as azo dyes and benzene- or naphthalenesulfonates. These interactions are characterized by both hydrophobic and electrostatic forces, leading to the formation of complexes that can precipitate out of solution . Additionally, the compound forms a host-guest complex with β-cyclodextrin, which has been studied using surface tension measurements .

Physical and Chemical Properties Analysis

The critical micelle concentration (cmc), degree of counter-ion binding (β), and average aggregation number (n) of 1-Dodecylpyridin-1-ium chloride have been determined through various methods, including electrical conductivity measurements, ion-selective electrodes, and light scattering. These studies have shown that the cmc, β, and n values are temperature-dependent and that the micelles formed by this surfactant may not be as compact as common spherical micelles . The surfactant ion activity decreases with increasing surfactant concentrations above the cmc, while the counterion activity increases . Surface tension studies have also contributed to understanding the complexation behavior of this surfactant in the presence of electrolytes .

Wissenschaftliche Forschungsanwendungen

-

Fluorescent Material Preparation : This compound is used in the preparation and fluorescence of nitrogen-containing amphiphilic organic ion manganese halide luminescent material . The specific methods of application and the results obtained would depend on the specific experimental setup and objectives.

-

Industrial Applications : Industries such as textile, food, chemical, leather, and paint utilize this chemical for various applications . The specific use in each industry would depend on the particular needs and processes of that industry.

-

Chemical Research : This compound is often used in chemical research due to its properties . The specific methods of application and the results obtained would depend on the specific experimental setup and objectives.

-

Preparation of Other Chemicals : 1-Dodecylpyridin-1-ium chloride hydrate can be used as a starting material or intermediate in the synthesis of other chemicals .

-

Laboratory Reagent : It can be used as a laboratory reagent in various chemical reactions .

-

Material Science : In the field of material science, this compound might be used in the preparation of certain types of materials .

Safety And Hazards

1-Dodecylpyridin-1-ium chloride hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Eigenschaften

IUPAC Name |

1-dodecylpyridin-1-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGGUWSWAKGEGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583484 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dodecylpyridin-1-ium chloride hydrate | |

CAS RN |

207234-02-4 | |

| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecylpyridinium chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)